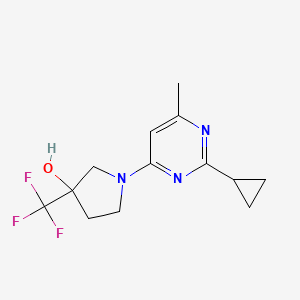
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C13H16F3N3O and its molecular weight is 287.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a pyrimidine ring, trifluoromethyl group, and a pyrrolidine moiety, which may interact with various biological targets, making it a candidate for drug development.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine core and subsequent modifications to introduce cyclopropyl and trifluoromethyl groups. The synthetic pathway generally includes:
- Pyrimidine Core Formation : Condensation reactions of β-diketones with guanidine derivatives.
- Cyclopropyl and Methyl Substitution : Alkylation reactions using appropriate alkyl halides.
- Pyrrolidine Ring Formation : Cyclization reactions involving suitable amines.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The structural features allow it to mimic natural substrates or inhibitors, potentially modulating various biological pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating potential as an antibacterial agent.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Data Tables
| Activity Type | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| Antitumor | 0.05 | BRAF(V600E) | |
| Antimicrobial | 0.1 | Various bacterial strains | |
| Anti-inflammatory | 0.02 | TNFα and IL-1 production |
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that the compound exhibited significant inhibitory activity against BRAF(V600E) mutant cell lines with an IC50 value of 0.05 µM. This suggests a potential role in targeted cancer therapy, particularly for melanoma patients harboring this mutation.
Case Study 2: Anti-inflammatory Properties
In another study, the compound was evaluated for its ability to inhibit TNFα-induced IL-6 production in human chondro-sarcoma cells (SW1353). The results indicated an IC50 value of 0.02 µM, showcasing its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-(2-cyclopropyl-6-methylpyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-8-6-10(18-11(17-8)9-2-3-9)19-5-4-12(20,7-19)13(14,15)16/h6,9,20H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJKABMTQLJGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCC(C3)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














